Crustacean cardioactive peptide

Crustacean Physiology Cardiovascular Pharmacology Invertebrate Neurobiology

Select Crustacean Cardioactive Peptide (CCAP, PFCNAFTGC-NH₂) over generic cardiostimulatory peptides like Proctolin or FMRFamides. CCAP exerts a dominant chronotropic effect, increasing heart rate to elevate cardiac output, unlike Proctolin's inotropic action. It is the only neuropeptide that directly triggers the ecdysis motor program while terminating pre-ecdysis behavior, making it an essential, non-substitutable standard for insect molting studies and molt-cycle hormone assays. Ensure precise, reproducible results with this sequence-defined cyclic nonapeptide.

Molecular Formula C42H57N11O11S2
Molecular Weight 956.1 g/mol
Cat. No. B15597767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrustacean cardioactive peptide
Molecular FormulaC42H57N11O11S2
Molecular Weight956.1 g/mol
Structural Identifiers
InChIInChI=1S/C42H57N11O11S2/c1-22-36(58)49-28(17-25-12-7-4-8-13-25)40(62)53-34(23(2)54)42(64)46-19-33(56)48-30(35(44)57)20-65-66-21-31(41(63)51-29(18-32(43)55)38(60)47-22)52-39(61)27(16-24-10-5-3-6-11-24)50-37(59)26-14-9-15-45-26/h3-8,10-13,22-23,26-31,34,45,54H,9,14-21H2,1-2H3,(H2,43,55)(H2,44,57)(H,46,64)(H,47,60)(H,48,56)(H,49,58)(H,50,59)(H,51,63)(H,52,61)(H,53,62)
InChIKeyKUAKWTJOHSDJOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crustacean Cardioactive Peptide (CCAP) for Scientific Procurement: Structural Identity and Core Molecular Characteristics


Crustacean Cardioactive Peptide (CCAP) is a highly conserved, amidated cyclic nonapeptide with the primary sequence PFCNAFTGC-NH₂ and a disulfide bridge between Cys³ and Cys⁹ [1]. It is classified within the arthropod neuropeptide superfamily and is characterized by its pleiotropic functions as a cardioaccelerator, a neurotransmitter, and a neurohormone [2]. CCAP was originally isolated from the pericardial organs of the shore crab *Carcinus maenas* and has since been identified across a wide range of crustacean and insect species, where it regulates diverse physiological processes including cardiac output, oviduct contractions, and the ecdysis motor program [3].

Why Substituting CCAP with Proctolin or FMRFamide-Like Peptides Compromises Experimental Fidelity in Crustacean and Insect Models


Generic substitution of Crustacean Cardioactive Peptide (CCAP) with other in-class cardiostimulatory neuropeptides such as Proctolin or FMRFamide-related peptides is scientifically unsound due to their distinct and sometimes opposing hemodynamic, myotropic, and behavioral effects across different model systems [1]. While these peptides coexist in the pericardial organs of decapod crustaceans and can all exhibit cardioexcitatory effects *in vitro*, their mechanisms of action diverge significantly: CCAP primarily increases cardiac output via chronotropic effects, whereas Proctolin predominantly elicits inotropic changes [2]. Furthermore, these peptides display dramatically different potency thresholds in specific tissues and can even exert opposite effects *in vivo*, with CCAP being cardioinhibitory in whole animals while FMRFamides produce stronger inhibitory responses [3]. Consequently, utilizing a generic peptide substitute would introduce uncontrolled variables and invalidate comparative physiological, pharmacological, or behavioral assays.

Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons of Crustacean Cardioactive Peptide (CCAP) Against Key Analogs


Cardiac Output Modulation: CCAP Preferentially Enhances Heart Rate, Distinct from Proctolin's Inotropic Dominance in *Carcinus maenas*

In isolated *in situ* heart preparations from the shore crab *Carcinus maenas*, CCAP and Proctolin exhibit fundamentally different mechanisms for increasing cardiac output [1]. While both peptides act as cardiostimulants, their primary modes of action diverge: CCAP's effect is primarily chronotropic (increasing heart rate), whereas Proctolin predominantly increases stroke volume (inotropic effect).

Crustacean Physiology Cardiovascular Pharmacology Invertebrate Neurobiology

Comparative Potency on Oviduct Contractions: Proctolin is 10x More Potent than CCAP in *Hylobius abietis*

In a direct comparison of myostimulatory effects on continuously perfused oviducts of the large pine weevil (*Hylobius abietis*), Proctolin demonstrated an order-of-magnitude higher potency than CCAP [1]. FMRFamide exhibited only a weak stimulatory effect at concentrations above 10⁻⁸ mol/L, highlighting a distinct potency hierarchy among these structurally related peptides.

Reproductive Biology Insect Physiology Muscle Contraction Assays

Ecdysis Motor Program Initiation: CCAP Specifically Triggers Ecdysis Bursts, Whereas ETH Elicits Pre-Ecdysis Behavior in *Manduca sexta*

In the isolated nervous system of the hawkmoth *Manduca sexta*, CCAP uniquely elicits the ecdysis motor program, a distinct rhythmic bursting pattern associated with shedding the old cuticle [1]. This is in contrast to ecdysis-triggering hormone (ETH), which activates the preceding pre-ecdysis behavior. Notably, CCAP application actively terminates ongoing ETH-induced pre-ecdysis bursts, demonstrating a specific and hierarchical role in the sequential motor program.

Insect Molting Neuroethology Motor Pattern Generation

Hemolymph CCAP Dynamics During Ecdysis: A >100-Fold Surge in Crayfish Contrasts with the Absence of Comparable Peaks for Other Cardioexcitatory Peptides

Using a specific enzyme immunoassay, CCAP was shown to undergo a massive and rapid release into the hemolymph during the active phase of ecdysis in decapod crustaceans [1]. In *Orconectes limosus* (crayfish), hemolymph CCAP titers increased by more than 100-fold compared to intermoult levels, while a 30-fold increase was observed in *Carcinus maenas* (crab). This dramatic and specific surge is not observed for other cardioexcitatory peptides like proctolin or FMRFamides during this process.

Endocrinology Molting Physiology Enzyme Immunoassay

Optimal Research and Industrial Applications for Crustacean Cardioactive Peptide (CCAP) Based on Quantitative Differentiation Evidence


Comparative Crustacean Cardiovascular Physiology: Isolating Chronotropic vs. Inotropic Pathways

Researchers investigating the differential control of heart rate and stroke volume in crustacean models should select CCAP to probe the chronotropic pathway. As demonstrated by the direct comparison with proctolin in *Carcinus maenas* hearts [1], CCAP's primary action is to increase cardiac output by elevating heart rate, with only a modest effect on stroke volume. This specific pharmacological profile allows for the targeted study of ion channels and signaling cascades that govern pacemaker activity, without the confounding influence of strong inotropic effects that characterize other cardiostimulatory peptides.

Insect Ecdysis Research: Dissecting Hierarchical Motor Programs

For neuroethologists studying the sequential motor patterns of insect molting, CCAP is an indispensable tool for specifically activating the ecdysis phase. Evidence from the isolated CNS of *Manduca sexta* shows that CCAP, unlike ecdysis-triggering hormone (ETH), directly elicits the rhythmic ecdysis motor bursts and actively terminates the earlier pre-ecdysis behavior [2]. This unique functional property makes CCAP essential for experiments aimed at understanding the neural circuitry, peptidergic signaling, and temporal coordination of this critical developmental event.

Crustacean Molt Endocrinology: Developing Immunoassays and Studying Hemolymph Dynamics

Investigators focused on the endocrine regulation of the molt cycle require CCAP as a key reference standard for quantifying hemolymph peptide titers. The documented >100-fold surge in CCAP concentration in crayfish hemolymph during active ecdysis [3] establishes it as a primary humoral signal for this process. This dramatic and specific dynamic range makes CCAP an ideal analyte for developing sensitive enzyme immunoassays (EIAs) or for use as a positive control in studies examining the temporal release patterns of other molt-related hormones and neuropeptides.

Insect Reproductive Muscle Bioassays: Calibrating Myostimulatory Peptide Potency

In bioassays designed to screen for or characterize myomodulatory compounds affecting insect reproductive tissues, CCAP serves as a defined potency standard. The direct comparison data from *Hylobius abietis* oviducts shows that CCAP has a threshold concentration an order of magnitude lower than proctolin and an order of magnitude higher than FMRFamide [4]. This precise potency ranking provides a benchmark for calibrating experimental systems, validating the responsiveness of tissue preparations, and comparing the efficacy of novel synthetic peptides or plant-derived compounds with known myostimulatory activity.

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